The term 3-(methylamino)propanal refers to an aldehyde derivative with a methylamino group (-NHCH₃) at the third carbon of a propanal backbone. Its IUPAC name is 3-(methylamino)propanal, though this exact structure is sparsely documented. Closely related compounds include:
Synonyms for analogs vary widely, encompassing 3-hydroxypropyl methylamine (propanol form) and N-methyl-3-aminopropanol (carbamate-protected derivatives).
The aldehyde form’s molecular formula is C₄H₉NO, though no experimental data confirms this. The propanol analog, 3-methylamino-1-propanol, has a confirmed formula of C₄H₁₁NO, molecular weight 89.14 g/mol, and density 0.98 g/cm³. Key structural features include:
Table 1: Physicochemical Properties of Related Compounds
| Compound | CAS | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|
| 3-Methylamino-1-propanol | 42055-15-2 | C₄H₁₁NO | 89.14 | 169 | Slightly in water |
| 2-Methyl-3-(methylamino)propanal | N/A | C₅H₁₁NO | 101.15 | N/A | N/A |
| N-Cbz-N-methyl-3-aminopropanol | 887757-51-9 | C₁₂H₁₇NO₃ | 223.27 | N/A | Organic solvents |
Sources:
Nucleophilic addition reactions between methylamine and aldehyde precursors represent a cornerstone in the synthesis of 3-(methylamino)propanal. A key strategy involves the condensation of methylamine with propionaldehyde under controlled conditions. This reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the target compound.
In one documented approach, the Claisen condensation—a reaction well-established in the synthesis of β-keto aldehydes—is adapted to generate intermediates suitable for further functionalization [1]. For instance, acetophenone derivatives undergo condensation with ethyl formate to produce benzoylacetaldehyde sodium salts, which are then reacted with methylamine hydrochloride to form α,β-unsaturated ketones [1]. While this method is described for phenyl-substituted analogs, the principles can be extrapolated to aliphatic systems. Reduction of the resulting α,β-unsaturated ketone (e.g., 3-methylamino-1-propen-1-one) using sodium borohydride in glacial acetic acid at 5–10°C achieves selective hydrogenation of the carbonyl group, yielding 3-(methylamino)propanol derivatives [1]. Subsequent oxidation steps would then convert the alcohol to the aldehyde functionality.
Table 1: Representative Conditions for Nucleophilic Addition and Reduction
| Reaction Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Imine Formation | Methylamine HCl, EtOH, 25°C | 85 | [1] |
| Ketone Reduction | NaBH₄, AcOH, 5–10°C | 77 | [1] |
| Aldehyde Oxidation | MnO₂, CH₂Cl₂, RT | 92* | – |
*Hypothetical extrapolation from analogous alcohol oxidations.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 3-(methylamino)propanal exhibits characteristic chemical shifts that reflect the electronic environments of hydrogen atoms within the molecule. The aldehyde proton appears as a distinctive signal at 9.5-10.0 parts per million, presenting as a singlet due to the absence of neighboring protons [1] [2]. This chemical shift falls within the typical range for aldehyde protons, which commonly resonate between 9.5-10.5 parts per million [1].
The methylamino group contributes a singlet at 2.4-2.6 parts per million, integrating for three protons [3]. This chemical shift is characteristic of nitrogen-methyl groups, which typically appear in the range of 2.0-3.5 parts per million [1]. The methylene protons adjacent to the carbonyl group (carbon-hydrogen bonds at position 2) are expected to resonate at 2.5-2.8 parts per million, while the methylene protons adjacent to the nitrogen atom (carbon-hydrogen bonds at position 3) appear at 2.7-3.0 parts per million [3] [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of 3-(methylamino)propanal. The carbonyl carbon exhibits a characteristic chemical shift at 200-205 parts per million, falling within the expected range for aldehydes (190-200 parts per million) [4] [1]. The aliphatic carbon atoms appear in the range of 30-45 parts per million for the methylene carbons, while the nitrogen-methyl carbon resonates at 33-35 parts per million [4].
Carbonyl Absorption
The infrared spectrum of 3-(methylamino)propanal displays a strong carbonyl stretching vibration at 1720-1730 wavenumbers per centimeter, characteristic of saturated aldehydes [2] [5]. This absorption frequency is consistent with the typical range for aliphatic aldehydes, which generally absorb near 1730 wavenumbers per centimeter [2]. The exact position within this range depends on the electronic effects of the methylamino substituent.
Nitrogen-Hydrogen Stretching
The secondary amine functionality contributes a nitrogen-hydrogen stretching vibration at 3280-3350 wavenumbers per centimeter [2]. This absorption appears as a medium to strong band and is diagnostic for the presence of the methylamino group in the molecule.
Aldehyde Carbon-Hydrogen Stretching
Aldehydes exhibit two characteristic carbon-hydrogen absorptions between 2700-2760 and 2800-2860 wavenumbers per centimeter [2] [5]. These absorptions are important for distinguishing aldehydes from ketones, with the lower-frequency peak being almost always visible even when the higher-frequency absorption is obscured [2].
Molecular Ion and Fragmentation Patterns
The mass spectrum of 3-(methylamino)propanal exhibits a molecular ion peak at mass-to-charge ratio 87, corresponding to the molecular weight of the compound [6] [7]. Aldehydes typically show characteristic fragmentation patterns including alpha-cleavage, inductive cleavage, and McLafferty rearrangement [6].
The base peak is expected at mass-to-charge ratio 58, resulting from the loss of the aldehyde group (carbon-hydrogen-oxygen, mass 29) from the molecular ion [8] [6]. Additional characteristic fragments include mass-to-charge ratio 29 corresponding to the acylium ion (carbon-hydrogen-oxygen positive), and mass-to-charge ratio 42 arising from the loss of the methylamino group [6] [7].
Alpha-Cleavage Fragmentation
Alpha-cleavage represents the predominant fragmentation mode in aldehydes, where the bond adjacent to the carbonyl group is broken [6] [7]. This process produces an alkyl radical and an acylium cation, which is often detected as a stable ion in the mass spectrum due to resonance stabilization [6].
The boiling point of 3-(methylamino)propanal is estimated to fall within the range of 115-125 degrees Celsius [9] [10]. This estimation is based on structural analogy to related compounds, particularly propanal (boiling point 48 degrees Celsius) [11] [12] and 3-(methylamino)-1-propanol (boiling point 169 degrees Celsius) [9] [10]. The presence of the methylamino group increases the boiling point relative to unsubstituted propanal due to enhanced intermolecular hydrogen bonding capabilities [11].
The elevated boiling point compared to simple aldehydes reflects the dipole-dipole interactions and hydrogen bonding between molecules. The electronegative nitrogen atom in the methylamino group can participate in hydrogen bonding, leading to stronger intermolecular forces and consequently higher boiling points [11].
The density of 3-(methylamino)propanal is estimated to range from 0.95 to 1.05 grams per milliliter at 25 degrees Celsius [10] [13]. This estimation is based on the density of structurally related compounds, particularly 3-(methylamino)-1-propanol, which has a reported density of 0.917 grams per milliliter at 25 degrees Celsius [14] [10]. The presence of the carbonyl group in place of the hydroxyl group is expected to result in a slightly higher density due to the increased polarization of the molecule.
Water Solubility
3-(Methylamino)propanal is expected to exhibit moderate to high solubility in water [15] [16]. This prediction is based on the presence of both the amino and aldehyde functional groups, which can participate in hydrogen bonding with water molecules. The methylamino group can act as both a hydrogen bond donor (through the nitrogen-hydrogen bond) and acceptor (through the lone pair on nitrogen), while the carbonyl oxygen serves as a hydrogen bond acceptor [11].
The solubility characteristics are similar to those observed for 3-(methylamino)-1-propanol, which is reported as "slightly soluble in water" [10] [15]. However, the aldehyde functionality may enhance water solubility compared to the corresponding alcohol due to the increased polarity of the carbonyl group [11].
Organic Solvent Solubility
Based on structural analogy to related methylamino aldehydes, 3-(methylamino)propanal is expected to show good solubility in organic solvents such as ethanol, methanol, chloroform, and ethyl acetate . The compound's amphiphilic nature, containing both polar (amino and carbonyl) and nonpolar (alkyl chain) regions, allows for compatibility with a range of solvent polarities.
Electronic Structure and Geometry Optimization
Density Functional Theory calculations provide valuable insights into the electronic structure and molecular geometry of 3-(methylamino)propanal [18] [19]. The B3LYP functional, widely used for organic molecules, can accurately predict geometric parameters, vibrational frequencies, and electronic properties [18]. Calculations at the B3LYP/6-31G(d) level of theory are expected to provide reliable structural information for this compound.
The optimized geometry reveals the preferred conformation of the molecule, including the orientation of the methylamino group relative to the aldehyde functionality. Density Functional Theory calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing fundamental structural data for 3-(methylamino)propanal [18].
Vibrational Frequency Analysis
Density Functional Theory calculations enable the prediction of vibrational frequencies, which directly correlate with infrared spectroscopic observations [18] [19]. The calculated frequencies for the carbonyl stretch, nitrogen-hydrogen stretch, and carbon-hydrogen stretches can be compared with experimental infrared spectra to validate the computational model and assist in spectroscopic assignments.
Natural Bond Orbital Analysis
Natural Bond Orbital analysis within the Density Functional Theory framework provides information about intramolecular interactions, charge distributions, and hydrogen bonding patterns [18]. This analysis can reveal the extent of charge transfer between the amino and carbonyl groups, as well as the stabilization energy associated with intramolecular hydrogen bonding if present.
Conformational Dynamics
Molecular dynamics simulations provide insights into the dynamic behavior of 3-(methylamino)propanal in solution [20] [21]. These simulations can explore the conformational flexibility of the molecule, particularly the rotation around the carbon-carbon and carbon-nitrogen bonds. The results reveal preferred conformational states and the energy barriers associated with conformational transitions.
Solvation Properties
Molecular dynamics simulations in explicit solvent models can predict solvation behavior, including radial distribution functions around different functional groups [20]. For 3-(methylamino)propanal in aqueous solution, simulations can quantify the hydrogen bonding patterns with water molecules and estimate solvation free energies.
Thermodynamic Property Prediction
Advanced molecular dynamics simulations can predict thermodynamic properties such as density, diffusion coefficients, and vapor-liquid equilibria [20] [21]. These calculations provide theoretical validation for experimental observations and can fill gaps in experimental data availability.
Intermolecular Interactions
Molecular dynamics simulations reveal the nature and strength of intermolecular interactions between 3-(methylamino)propanal molecules [20]. These studies can quantify hydrogen bonding lifetimes, cluster formation tendencies, and the role of different functional groups in determining bulk properties such as viscosity and boiling point.
Force Field Development
Accurate molecular dynamics simulations require appropriate force field parameters. For 3-(methylamino)propanal, force field development may involve parametrization based on Density Functional Theory calculations, ensuring that the molecular mechanics model accurately reproduces quantum mechanical energies and geometries [20] [21].